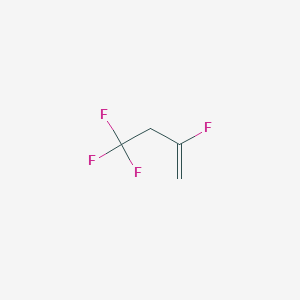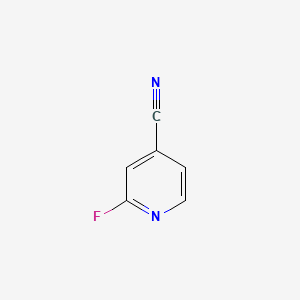
1-(Chloromethyl)-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Chloromethyl)-4-propoxybenzene” suggests a benzene ring with a chloromethyl group (a methyl group with a chlorine atom) attached at the first position and a propoxy group (a propyl group attached through an oxygen atom) at the fourth position .
Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring, which is a six-carbon ring with alternating double bonds, with the chloromethyl and propoxy groups attached at the first and fourth positions respectively .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing chloromethyl group and the electron-donating propoxy group . The specifics would depend on the exact compound and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For example, compounds with a benzene ring often have relatively high stability and low reactivity compared to other organic compounds .Aplicaciones Científicas De Investigación
Materials Science
- Porous Organic Polymers : Carbazole-bearing porous organic polymers with a mulberry-like morphology show significant iodine vapor adsorption performance due to their high surface areas and unique morphology. These materials are promising for environmental remediation applications (Xiong et al., 2019).
Electrochemical Sensing
- Electrochemical Sensing : Magnetic molecularly imprinted polymer particles (mag-MIPs) were developed for the electrochemical sensing of chloro dinitrobenzene, demonstrating the potential of such materials for sensitive and selective analytical applications (Ruiz-Córdova et al., 2018).
Organic Synthesis
- Synthesis of Benzyl Benzoates : An original photoinduced electron transfer reaction between an aromatic aldehyde and TDAE in the presence of chloromethyl-dimethoxybenzenes was reported, showcasing innovative methods in synthetic organic chemistry (Amiri-Attou et al., 2008).
Environmental Science
- Adsorption of Volatile Organic Compounds : Hydrophobic hypercrosslinked polymers were developed for the effective removal of chlorinated volatile organic compounds from gas streams, demonstrating their potential as adsorbents in environmental cleanup efforts (Long et al., 2011).
Biodegradation
- Biodegradation by Pseudomonas putida : Studies on the biodegradation of dialkoxybenzenes, including compounds related to 1-(chloromethyl)-4-propoxybenzene, by selected strains of Pseudomonas putida, highlighted the environmental fate and potential biodegradability of these organic compounds (Ebrahimi & Plettner, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-4-propoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPPUPAYILRDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482323 |
Source


|
| Record name | 1-(chloromethyl)-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40141-11-5 |
Source


|
| Record name | 1-(chloromethyl)-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

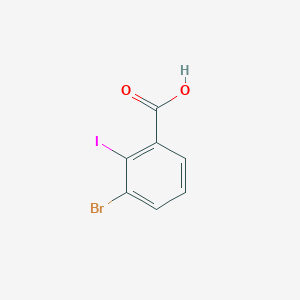
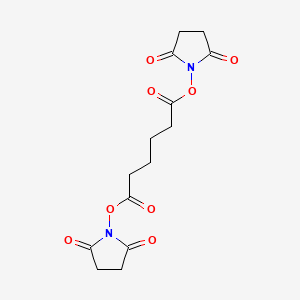

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)
![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
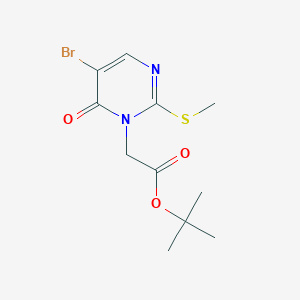

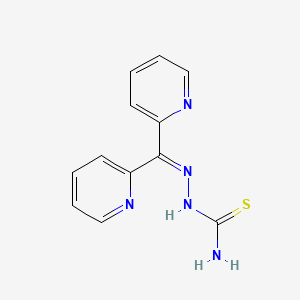
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
